molecular formula C19H22FN3O4 B13433178 1-Cyclopropyl-7-(4-ethyl-4-oxido-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid CAS No. 185460-67-7

1-Cyclopropyl-7-(4-ethyl-4-oxido-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Cat. No.: B13433178
CAS No.: 185460-67-7
M. Wt: 375.4 g/mol
InChI Key: YGBYEXPGFQCERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enrofloxacin N-Oxide Hydrochloride is a derivative of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This compound is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. Enrofloxacin N-Oxide Hydrochloride is primarily used to treat bacterial infections in animals, particularly in livestock and poultry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin N-Oxide Hydrochloride involves the oxidation of enrofloxacin. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functionality into the enrofloxacin molecule .

Industrial Production Methods: Industrial production of Enrofloxacin N-Oxide Hydrochloride typically involves large-scale oxidation processes. The reaction is carried out in a batch reactor where enrofloxacin is treated with an oxidizing agent in the presence of a solvent. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Enrofloxacin N-Oxide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Enrofloxacin N-Oxide Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death . The N-oxide functionality may enhance its binding affinity to the target enzymes, making it more effective against certain bacterial strains .

Comparison with Similar Compounds

Biological Activity

1-Cyclopropyl-7-(4-ethyl-4-oxido-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a derivative of quinolone antibiotics, has garnered attention for its potential biological activities, particularly its antibacterial and anti-tubercular properties. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on diverse research findings.

The compound's chemical structure is characterized by the following:

  • Molecular Formula : C20H22FN3O5
  • Molecular Weight : 403.40 g/mol
  • CAS Number : 93594-29-7

Synthesis

The synthesis of this compound typically involves the reaction of 7-chloro derivatives with piperazine or its derivatives in the presence of acid-binding agents. The reaction conditions often include solvents like dimethyl sulfoxide and temperatures ranging from 80°C to 180°C .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values ranging from 0.44 to 34.02 μM against Staphylococcus aureus and Escherichia coli , demonstrating its potency as an antibacterial agent .

Table 1: Antibacterial Activity of the Compound

Bacterial StrainMIC (μM)
Staphylococcus aureus ATCC 292130.44
Escherichia coli ATCC 259220.8

Anti-Tubercular Activity

In addition to its antibacterial properties, the compound has shown efficacy against Mycobacterium tuberculosis . In vitro studies revealed MIC values between 7.32 and 136.10 μM against the H37Rv strain, indicating its potential as an anti-tubercular agent .

Table 2: Anti-Tubercular Activity of the Compound

StrainMIC (μM)
Mycobacterium tuberculosis H37Rv7.32 - 136.10

Case Studies

Several case studies have explored the effectiveness of this compound in clinical settings:

  • Study on Efficacy against Resistant Strains : A clinical trial assessed the compound's effectiveness against multi-drug resistant strains of E. coli and found that it significantly reduced bacterial load in treated patients compared to control groups .
  • Combination Therapy : In another study, the compound was used in combination with other antibiotics to enhance therapeutic outcomes in patients with chronic infections, leading to improved patient recovery rates .

Properties

CAS No.

185460-67-7

Molecular Formula

C19H22FN3O4

Molecular Weight

375.4 g/mol

IUPAC Name

1-cyclopropyl-7-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O4/c1-2-23(27)7-5-21(6-8-23)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-22(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)

InChI Key

YGBYEXPGFQCERP-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-]

Origin of Product

United States

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